molecular formula C15H17N3O2S B5235053 1-(4-nitrophenyl)-4-(thiophen-3-ylmethyl)piperazine

1-(4-nitrophenyl)-4-(thiophen-3-ylmethyl)piperazine

Cat. No.: B5235053
M. Wt: 303.4 g/mol
InChI Key: SHWWMUBOTNDAQB-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-4-(thiophen-3-ylmethyl)piperazine is an organic compound that features a piperazine ring substituted with a 4-nitrophenyl group and a thiophen-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrophenyl)-4-(thiophen-3-ylmethyl)piperazine typically involves the following steps:

    Nitration of Phenyl Ring: The starting material, phenylpiperazine, undergoes nitration to introduce the nitro group at the para position.

    Thioether Formation: The thiophen-3-ylmethyl group is introduced via a nucleophilic substitution reaction, where the thiophen-3-ylmethyl halide reacts with the piperazine nitrogen.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrophenyl)-4-(thiophen-3-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the piperazine nitrogen.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: 1-(4-aminophenyl)-4-(thiophen-3-ylmethyl)piperazine.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-(4-nitrophenyl)-4-(thiophen-3-ylmethyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-4-(thiophen-3-ylmethyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The nitro group can participate in redox reactions, while the thiophene ring can interact with aromatic residues in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-nitrophenyl)piperazine: Lacks the thiophen-3-ylmethyl group, which may affect its binding properties and reactivity.

    4-(thiophen-3-ylmethyl)piperazine: Lacks the nitro group, which may influence its redox properties and biological activity.

Uniqueness

1-(4-nitrophenyl)-4-(thiophen-3-ylmethyl)piperazine is unique due to the presence of both the nitro group and the thiophen-3-ylmethyl group. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(4-nitrophenyl)-4-(thiophen-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-18(20)15-3-1-14(2-4-15)17-8-6-16(7-9-17)11-13-5-10-21-12-13/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWWMUBOTNDAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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